
N-(tert-butyl)-3-(4-ethylphenoxy)-1-propanamine oxalate
Vue d'ensemble
Description
N-(tert-butyl)-3-(4-ethylphenoxy)-1-propanamine oxalate, also known as TBE-31, is a chemical compound that has been extensively studied for its potential therapeutic applications. TBE-31 is a selective agonist of the β3 adrenergic receptor, which has been implicated in the regulation of energy metabolism and thermogenesis. In
Applications De Recherche Scientifique
N-(tert-butyl)-3-(4-ethylphenoxy)-1-propanamine oxalate has been studied for its potential therapeutic applications in a variety of areas, including obesity, diabetes, and cardiovascular disease. One study found that N-(tert-butyl)-3-(4-ethylphenoxy)-1-propanamine oxalate increased energy expenditure and reduced body weight gain in obese mice, suggesting that it may have potential as an anti-obesity agent. Another study found that N-(tert-butyl)-3-(4-ethylphenoxy)-1-propanamine oxalate improved glucose tolerance and insulin sensitivity in diabetic mice, indicating that it may have potential as a treatment for diabetes. N-(tert-butyl)-3-(4-ethylphenoxy)-1-propanamine oxalate has also been shown to have vasodilatory effects, which could make it useful for the treatment of cardiovascular disease.
Mécanisme D'action
N-(tert-butyl)-3-(4-ethylphenoxy)-1-propanamine oxalate is a selective agonist of the β3 adrenergic receptor, which is primarily found in adipose tissue and is involved in the regulation of energy metabolism and thermogenesis. Activation of the β3 adrenergic receptor leads to the activation of adenylate cyclase, which increases levels of cyclic AMP (cAMP) in the cell. Increased cAMP levels then activate protein kinase A (PKA), which leads to the phosphorylation of various target proteins, ultimately resulting in the physiological effects of N-(tert-butyl)-3-(4-ethylphenoxy)-1-propanamine oxalate.
Biochemical and Physiological Effects:
N-(tert-butyl)-3-(4-ethylphenoxy)-1-propanamine oxalate has been shown to have a variety of biochemical and physiological effects. In addition to its effects on energy metabolism and thermogenesis, N-(tert-butyl)-3-(4-ethylphenoxy)-1-propanamine oxalate has been shown to increase lipolysis (the breakdown of fat) and decrease lipogenesis (the synthesis of fat). N-(tert-butyl)-3-(4-ethylphenoxy)-1-propanamine oxalate has also been shown to increase the expression of genes involved in energy metabolism and mitochondrial function. Additionally, N-(tert-butyl)-3-(4-ethylphenoxy)-1-propanamine oxalate has been shown to have vasodilatory effects, which could be beneficial for the treatment of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(tert-butyl)-3-(4-ethylphenoxy)-1-propanamine oxalate is that it is a selective agonist of the β3 adrenergic receptor, which allows for the specific study of this receptor and its downstream signaling pathways. However, one limitation of N-(tert-butyl)-3-(4-ethylphenoxy)-1-propanamine oxalate is that it has a relatively short half-life in vivo, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the study of N-(tert-butyl)-3-(4-ethylphenoxy)-1-propanamine oxalate. One area of interest is the potential use of N-(tert-butyl)-3-(4-ethylphenoxy)-1-propanamine oxalate as an anti-obesity agent. Further studies are needed to determine the optimal dosing and duration of treatment for N-(tert-butyl)-3-(4-ethylphenoxy)-1-propanamine oxalate in the context of obesity. Another area of interest is the potential use of N-(tert-butyl)-3-(4-ethylphenoxy)-1-propanamine oxalate as a treatment for diabetes. Future studies should focus on the mechanisms underlying the effects of N-(tert-butyl)-3-(4-ethylphenoxy)-1-propanamine oxalate on glucose metabolism and insulin sensitivity. Additionally, further studies are needed to determine the safety and efficacy of N-(tert-butyl)-3-(4-ethylphenoxy)-1-propanamine oxalate in humans.
Propriétés
IUPAC Name |
N-[3-(4-ethylphenoxy)propyl]-2-methylpropan-2-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO.C2H2O4/c1-5-13-7-9-14(10-8-13)17-12-6-11-16-15(2,3)4;3-1(4)2(5)6/h7-10,16H,5-6,11-12H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJSTFZNBFZUGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCNC(C)(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-ethylphenoxy)propyl]-2-methylpropan-2-amine;oxalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



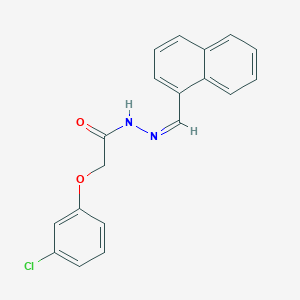
![N'-[1-(2,4-dichlorophenyl)ethylidene]-3-phenylpropanohydrazide](/img/structure/B3869361.png)
![1-hydroxy-N'-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-naphthohydrazide](/img/structure/B3869364.png)
![ethyl 1-[4-methyl-7-(methylthio)-2-quinolinyl]-3-piperidinecarboxylate](/img/structure/B3869365.png)
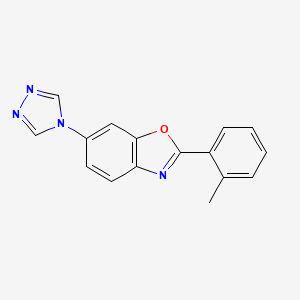
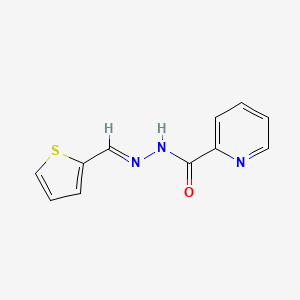
![N-(2-chlorobenzyl)-3-{1-[3-(methylthio)propanoyl]-3-piperidinyl}propanamide](/img/structure/B3869393.png)
![1-[2-(4-morpholinyl)ethyl]-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B3869419.png)
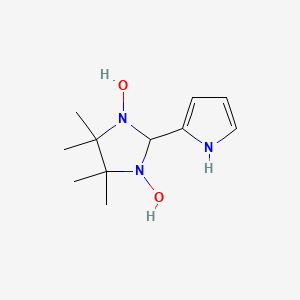
![4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]diphenol](/img/structure/B3869438.png)
![3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(1-naphthylmethyl)-2-piperazinone](/img/structure/B3869441.png)
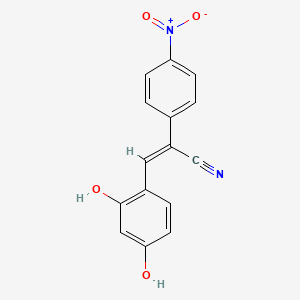
![methyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3869446.png)
![isonicotinaldehyde O-{[(4-methylphenyl)amino]carbonyl}oxime](/img/structure/B3869450.png)